molecular formula C42H63N3O8 B1264186 Incednine

Incednine

Cat. No.: B1264186
M. Wt: 738 g/mol
InChI Key: VTEKRFJHUHAGJO-WNETYGQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incednine is a natural product found in Streptomyces with data available.

Scientific Research Applications

Biosynthesis of Incednine

This compound is a 24-membered macrolactam antibiotic produced by Streptomyces sp. ML694-90F3. Research has shown that the unique nitrogen-containing starter unit of this compound is derived from L-glutamate. Studies involving deuterium-labeled amino acid feeding experiments have led to the discovery that 3-aminobutyrate and β-glutamate are incorporated into the starter moiety, indicating a novel decarboxylation of β-glutamate to give 3-aminobutyrate during this compound biosynthesis (Takaishi, Kudo, & Eguchi, 2012).

Total Synthesis of Incednam

The first total synthesis of incednam, the aglycon of antibiotic this compound, has been reported. This compound is known for its inhibitory activity against the antiapoptotic oncoproteins Bcl-2 and Bcl-xL. The synthesis process involved preparing subunits and constructing the novel 24-membered macrocycle through Stille coupling and macrolactamization (Ohtani et al., 2010).

Target Protein Prediction for this compound

Studies have focused on identifying target proteins of this compound to understand its mode of action. Using a combination of in silico screening and experimental verification, researchers predicted 182 target proteins for this compound, with successful verification of in vitro binding of this compound to several proteins, thereby providing new insights into strategies for identifying target proteins of small molecules (Kobayashi et al., 2012).

Discovery and Modulation of Bcl-xL by this compound

This compound was discovered as a potent modulator of the anti-apoptotic function of Bcl-xL from microbial origin. The compound's structure was elucidated through spectroscopic analysis, X-ray crystallography, and computational studies. This discovery provided an aid to novel anti-tumor therapies (Futamura et al., 2008).

Synthesis of this compound Disaccharide Unit

Research has also been conducted on the stereoselective synthesis of the disaccharide unit of this compound, contributing to the understanding of its complex molecular structure (Abbott & Roush, 2013).

This compound Biosynthetic Gene Cluster Characterization

The biosynthetic gene cluster for this compound was identified, and the function of a novel β-glutamate-β-decarboxylase involved in its biosynthesis was characterized. This has helped in proposing a plausible biosynthetic pathway for this compound (Takaishi, Kudo, & Eguchi, 2013).

Mutasynthesis of this compound Derivatives

Mutasynthesis has been used to generate this compound derivatives. This approach has highlighted the potential for creating novel β-amino acid-containing macrolactam polyketide derivatives (Miyanaga et al., 2020).

Properties

Molecular Formula

C42H63N3O8

Molecular Weight

738 g/mol

IUPAC Name

(3Z,5E,7E,9E,11R,12S,13Z,15E,17E,19E,21E,24S)-11-hydroxy-12-[(2S,3R,4R,5R)-4-hydroxy-3-(methylamino)-5-[(2S,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxyoxan-2-yl]oxy-3-methoxy-5,11,17,21,24-pentamethyl-1-azacyclotetracosa-3,5,7,9,13,15,17,19,21-nonaen-2-one

InChI

InChI=1S/C42H63N3O8/c1-28-16-12-13-20-36(53-41-38(44-8)39(46)35(27-50-41)52-37-24-23-33(43-7)32(5)51-37)42(6,48)25-14-10-11-17-30(3)26-34(49-9)40(47)45-31(4)22-21-29(2)19-15-18-28/h10-21,25-26,31-33,35-39,41,43-44,46,48H,22-24,27H2,1-9H3,(H,45,47)/b11-10+,16-12+,19-15+,20-13-,25-14+,28-18+,29-21+,30-17+,34-26-/t31-,32+,33-,35+,36-,37-,38+,39-,41-,42+/m0/s1

InChI Key

VTEKRFJHUHAGJO-WNETYGQVSA-N

Isomeric SMILES

C[C@H]1C/C=C(/C=C/C=C(/C=C/C=C\[C@@H]([C@](/C=C/C=C/C=C(/C=C(/C(=O)N1)\OC)\C)(C)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O[C@H]3CC[C@@H]([C@H](O3)C)NC)O)NC)\C)\C

Canonical SMILES

CC1CC=C(C=CC=C(C=CC=CC(C(C=CC=CC=C(C=C(C(=O)N1)OC)C)(C)O)OC2C(C(C(CO2)OC3CCC(C(O3)C)NC)O)NC)C)C

Synonyms

incednine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.